molecular formula C11H21N3O4 B13911023 (2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid

(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid

Cat. No.: B13911023
M. Wt: 259.30 g/mol
InChI Key: QQKDTMMMTRLTCD-POYBYMJQSA-N
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Description

(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid is an organic compound belonging to the class of amino acids This compound is characterized by its unique structure, which includes an amino group, a carboxyl group, and a side chain with a secondary amino group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid can be achieved through several synthetic routes. One common method involves the use of protected amino acids as starting materials. The synthesis typically begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The protected amino acid is then subjected to a series of reactions, including coupling reactions with other amino acids or peptides, deprotection steps, and purification processes to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the repetitive steps of amino acid coupling and deprotection, allowing for the production of large quantities of the compound with high purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the amino groups can lead to the formation of nitro derivatives.

    Reduction: Reduction of the ketone group results in the formation of alcohol derivatives.

    Substitution: Substitution reactions can yield various derivatives depending on the electrophile used.

Scientific Research Applications

(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of peptides and proteins.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: It has potential therapeutic applications in drug development, particularly in designing enzyme inhibitors.

    Industry: The compound is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This interaction can disrupt metabolic pathways and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Glutamine: A similar compound with a simpler structure, lacking the additional amino and ketone groups.

    Glutamic Acid: Another related compound with a similar backbone but different side chain functionalities.

    Asparagine: An amino acid with a similar amide group but a different overall structure.

Uniqueness

(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H21N3O4

Molecular Weight

259.30 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C11H21N3O4/c1-11(2,3)8(13)9(16)14-6(10(17)18)4-5-7(12)15/h6,8H,4-5,13H2,1-3H3,(H2,12,15)(H,14,16)(H,17,18)/t6-,8+/m0/s1

InChI Key

QQKDTMMMTRLTCD-POYBYMJQSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N

Canonical SMILES

CC(C)(C)C(C(=O)NC(CCC(=O)N)C(=O)O)N

Origin of Product

United States

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